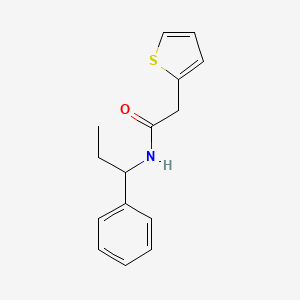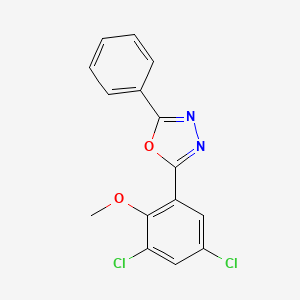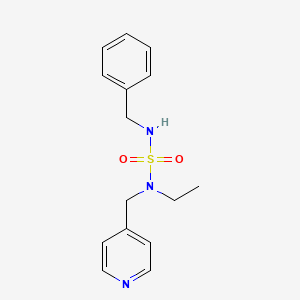![molecular formula C13H21NO2S B5396191 N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide](/img/structure/B5396191.png)
N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide is a synthetic compound that belongs to the class of sulfonylureas. It is commonly known as glibenclamide or glyburide and is widely used as an oral hypoglycemic agent to treat type 2 diabetes mellitus. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of glibenclamide involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic beta cells. This leads to depolarization of the cell membrane and subsequent calcium influx, which triggers insulin secretion. Glibenclamide also inhibits KATP channels in other tissues, such as smooth muscle cells and neurons, which may contribute to its therapeutic effects in other diseases.
Biochemical and Physiological Effects
Glibenclamide has been shown to lower blood glucose levels by stimulating insulin secretion from pancreatic beta cells. It also has extrapancreatic effects, such as improving insulin sensitivity and reducing hepatic glucose production. Glibenclamide has been found to have anti-inflammatory effects by inhibiting the NLRP3 inflammasome and reducing the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, glibenclamide has been found to protect against neuronal damage in various models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Glibenclamide has several advantages for use in lab experiments. It is a well-established compound with a known mechanism of action and has been extensively studied for its biochemical and physiological effects. It is also readily available and relatively inexpensive. However, glibenclamide has some limitations for lab experiments. It has low solubility in water, which can complicate its use in certain assays. It also has potential off-target effects due to its inhibition of KATP channels in other tissues, which may need to be taken into account when interpreting results.
Future Directions
There are several potential future directions for research on glibenclamide. One area of interest is its anti-inflammatory effects and potential therapeutic applications in inflammatory diseases. Another area of interest is its anti-cancer effects and potential use as an adjuvant therapy in cancer treatment. Additionally, glibenclamide's neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms underlying these effects and to optimize glibenclamide's use in these applications.
Synthesis Methods
The synthesis of glibenclamide involves the reaction of 1-(2,4-dimethylphenyl)-2-methylpropylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain the final compound. This synthesis method has been optimized to produce high yields of pure glibenclamide.
Scientific Research Applications
Glibenclamide has been widely used in scientific research for its potential therapeutic applications beyond diabetes treatment. Studies have shown that it has anti-inflammatory, anti-cancer, and neuroprotective effects. Glibenclamide has been found to inhibit the activity of the NLRP3 inflammasome, a key mediator of inflammation, and reduce the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, glibenclamide has been found to protect against neuronal damage in various models of neurodegenerative diseases.
properties
IUPAC Name |
N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-9(2)13(14-17(5,15)16)12-7-6-10(3)8-11(12)4/h6-9,13-14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNNLTHPZARBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(C)C)NS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5396111.png)

![1'-[(5-methyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5396119.png)
![6-bromo-1,3-benzodioxole-5-carbaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5396124.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5396129.png)
![({4-[(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,3-thiazol-2-yl}methyl)dimethylamine](/img/structure/B5396130.png)

![N-(2-methoxy-5-methylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5396135.png)
![3-(2-fluorobenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxylic acid](/img/structure/B5396143.png)
![5-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5396152.png)
![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5396157.png)


![2-hydroxy-5-({4-[2-(6-hydroxy-5-nitro-2-oxo-2,3-dihydro-4-pyrimidinyl)vinyl]benzylidene}amino)benzoic acid](/img/structure/B5396207.png)